molecular formula C10H9Cl2NO B1426974 5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole CAS No. 62353-39-3

5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B1426974
CAS No.: 62353-39-3
M. Wt: 230.09 g/mol
InChI Key: GHCJAMIKIJZDLV-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound that features both an oxazole ring and chlorinated phenyl and methyl groups

Preparation Methods

The synthesis of 5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine to form an oxime, which is then subjected to cyclization with chloromethylating agents under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxazole ring may also participate in non-covalent interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar compounds to 5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole include other chlorinated oxazoles and phenyl derivatives. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCJAMIKIJZDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734733
Record name 5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62353-39-3
Record name 5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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